molecular formula C14H18BrFN4O B7946097 Agn-PC-0N4O06 CAS No. 7468-87-3

Agn-PC-0N4O06

Cat. No.: B7946097
CAS No.: 7468-87-3
M. Wt: 357.22 g/mol
InChI Key: OCOFYMMOYZFIMF-UHFFFAOYSA-M
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Description

Agn-PC-0N4O06 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-0N4O06 involves several methods, including chemical reduction, biological artificial methods, and photochemical methods. One common approach is the chemical reduction method, where silver (I) nitrate is used as a precursor, and hydrogen peroxide acts as a reducing agent. The reaction is typically carried out in an aqueous solution with poly (vinyl pyrrolidone) as a dispersant .

Industrial Production Methods

Industrial production of this compound often employs green synthesis techniques to minimize environmental impact. For instance, using plant extracts as reducing and stabilizing agents has been explored. This method not only reduces the use of hazardous chemicals but also enhances the biocompatibility of the compound .

Chemical Reactions Analysis

Types of Reactions

Agn-PC-0N4O06 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.

    Reduction: Reduction reactions are common, especially in the presence of reducing agents like hydrogen peroxide.

    Substitution: Substitution reactions can occur, where certain functional groups in the compound are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Hydrogen peroxide and sodium borohydride are frequently used as reducing agents.

    Substitution: Various halides and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different silver oxides, while reduction typically produces elemental silver.

Scientific Research Applications

Agn-PC-0N4O06 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Agn-PC-0N4O06 exerts its effects involves its interaction with molecular targets and pathways. In biological systems, the compound can disrupt microbial cell membranes, leading to cell death. In chemical reactions, its catalytic properties facilitate various transformations by lowering the activation energy required for the reactions .

Comparison with Similar Compounds

Similar Compounds

    Silver Nanoparticles: Similar in composition but differ in size and shape, affecting their reactivity and applications.

    Gold Nanoparticles: Share some properties with Agn-PC-0N4O06 but have different catalytic and biological activities.

    Copper Nanoparticles: Similar in their antimicrobial properties but differ in their stability and reactivity.

Uniqueness

This compound stands out due to its unique combination of stability, reactivity, and biocompatibility. Its ability to be synthesized through green methods further enhances its appeal for various applications .

Properties

IUPAC Name

1-(4-fluorophenyl)-2-(3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN4O.BrH/c15-13-3-1-12(2-4-13)14(20)5-19-9-16-6-17(10-19)8-18(7-16)11-19;/h1-4H,5-11H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOFYMMOYZFIMF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N2CN3CN1C[N+](C2)(C3)CC(=O)C4=CC=C(C=C4)F.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440180
Record name AGN-PC-0N4O06
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7468-87-3
Record name 3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decane, 1-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7468-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 402765
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007468873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC402765
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402765
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name AGN-PC-0N4O06
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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